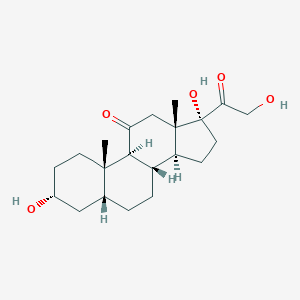

Tetrahydrocortisone

描述

- 四氢可的松 (THC) 是可的松的非活性代谢产物。

- 其系统 IUPAC 名称为 3α,17α,21-三羟基-5β-孕烷-11,20-二酮 .

- 它与皮质醇和可的松密切相关,这两种物质在机体的应激反应和免疫调节中起着至关重要的作用。

准备方法

- THC 主要在体内作为代谢产物产生,而不是直接合成。

- THC 的合成路线很少报道,因为它主要通过体内酶促反应形成。

化学反应分析

Metabolic Formation via 5β-Reductase

Tetrahydrocortisone is generated through the enzymatic reduction of cortisone by 5β-reductase , which saturates the Δ4 double bond in the A-ring of the steroid. This reaction is critical in glucocorticoid metabolism and is part of the hepatic inactivation pathway .

Key Reaction:

| Enzyme | Substrate | Product | Biological Role | Reference |

|---|---|---|---|---|

| 5β-Reductase | Cortisone | This compound | Inactivation of glucocorticoids |

Derivatization for Analytical Detection

This compound undergoes picolinyl derivatization to enhance detection sensitivity in liquid chromatography–tandem mass spectrometry (LC-MS/MS). This reaction involves the formation of 3,21-dipicolinyl derivatives using picolinic acid and 2-methyl-6-nitrobenzoic anhydride .

Reaction Conditions:

-

Reagents : Picolinic acid, 2-methyl-6-nitrobenzoic anhydride

-

Product : 3,21-Dipicolinyl-tetrahydrocortisone

-

Purpose : Improves ionization efficiency for LC-MS/MS quantification .

| Derivatization Method | Reagents Used | Detection Limit (LLOQ) | Reference |

|---|---|---|---|

| Picolinyl derivatization | Picolinic acid, mixed anhydride | 1 ng/mL (urine) |

Conjugation Reactions

This compound is further metabolized via glucuronidation , forming water-soluble conjugates for renal excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) .

Key Reaction:

| Conjugation Type | Enzyme Family | Functional Outcome | Reference |

|---|---|---|---|

| Glucuronidation | UGTs | Enhanced renal excretion |

Hydrolysis in Analytical Workflows

Total this compound levels (free + conjugated) are measured after acid or enzymatic hydrolysis of glucuronide conjugates. This step is essential for comprehensive urinary glucocorticoid profiling .

| Hydrolysis Method | Conditions | Application | Reference |

|---|---|---|---|

| Acid hydrolysis | HCl, 100°C, 1 hour | Release of unconjugated THE | |

| Enzymatic hydrolysis | β-Glucuronidase, 37°C, 18 hours | Specific cleavage of glucuronides |

Key Research Findings:

-

Dose-Dependent Metabolism : Higher doses of glucocorticoids increase THE production, but accumulation ratios decline due to nonlinear pharmacokinetics .

-

Analytical Sensitivity : Picolinyl derivatization achieves a lower limit of quantification (LLOQ) of 1 ng/mL, enabling precise measurement in biological matrices .

-

Interindividual Variability : 5β-Reductase activity varies significantly across populations, impacting THE levels and glucocorticoid equilibrium .

This synthesis of chemical reactions and analytical methodologies underscores this compound’s role in glucocorticoid metabolism and the technical precision required for its quantification in clinical studies.

科学研究应用

Metabolic Pathways and Mechanisms

Tetrahydrocortisone is primarily formed from cortisol through reduction reactions catalyzed by 11β-hydroxysteroid dehydrogenase enzymes. The metabolism of THE has been studied extensively to understand its role in health and disease.

- Conversion Processes : this compound can be further metabolized into tetrahydrocortisol (THF) and other metabolites, influencing the overall steroid hormone profile in the body. Research indicates that approximately 20% of urinary THF arises from the reduction of THE, while the majority is produced from cortisol itself .

- Influence on Cortisol Metabolism : Studies have shown that the ratio of THF to THE can serve as an indicator of 11β-hydroxysteroid dehydrogenase activity, which is crucial in conditions such as adrenal insufficiency and liver diseases .

Clinical Applications

This compound has several clinical applications, particularly in endocrinology and metabolic disorders.

- Adrenal Insufficiency : In patients with primary adrenal insufficiency, dual-release hydrocortisone therapy has demonstrated improved metabolic profiles compared to traditional therapies. This effect may be linked to altered cortisol metabolism involving this compound .

- Thyroid Dysfunction : The ratio of urinary this compound to tetrahydrocortisol (THE/THF) has been identified as a valuable biomarker in assessing peripheral thyroid hormone action. Elevated levels are associated with hyperthyroidism, while reduced levels are found in hypothyroidism, indicating its potential use in diagnosing thyroid disorders .

- Liver Disease : Research indicates that patients with liver cirrhosis exhibit altered metabolism of this compound, which may contribute to abnormal cortisol metabolite patterns. This suggests that measuring THE could provide insights into liver function and steroid metabolism in affected individuals .

Biomarker Potential

The measurement of this compound and its metabolites is gaining traction as a non-invasive biomarker for various conditions.

- Corticosteroid Abuse Detection : The assessment of this compound levels in urine can aid in screening for corticosteroid abuse in livestock, providing a methodological approach to monitor anabolic steroid use in veterinary medicine .

- Metabolomic Studies : this compound's role in steroid hormone metabolomics highlights its potential as a biomarker for various endocrine disorders. Metabolomic profiling can assist in understanding disease progression and treatment responses .

Case Studies and Research Findings

Several studies have documented the implications of this compound in clinical settings:

作用机制

- THC 本身没有活性,但其前体可的松起着至关重要的作用。

- 可的松在肝脏等组织中通过 11β-HSD 1 型转化为皮质醇(活性形式)。

- 皮质醇通过与糖皮质激素受体结合来调节代谢、免疫反应和应激适应。

相似化合物的比较

四氢皮质醇 (THF):

皮质醇和可的松:

生物活性

Tetrahydrocortisone (THE) is a significant metabolite of cortisol, primarily involved in the regulation of various physiological processes through its action on glucocorticoid receptors. This article explores the biological activity of this compound, including its metabolic pathways, effects in clinical conditions, and relevant research findings.

1. Overview of this compound

This compound is a steroid hormone derived from cortisol, exhibiting both glucocorticoid and minor mineralocorticoid activities. It plays a crucial role in modulating immune responses, inflammation, and metabolism. As a glucocorticoid receptor agonist, this compound influences various metabolic processes, including protein catabolism and gluconeogenesis, while also stabilizing capillary walls and promoting renal excretion of calcium .

2. Metabolic Pathways

The metabolism of this compound involves several enzymatic conversions, primarily occurring in the liver. The main metabolic pathways include:

- Reduction to Tetrahydrocortisol (THF) : A significant portion of this compound is converted to THF.

- Formation of β-Cortolone : this compound serves as a precursor for β-cortolone, which is a critical metabolite in steroid metabolism.

- Conversion to 11-Ketoetiocholanolone : This pathway involves the loss of the side-chain from this compound .

Table 1: Key Metabolites and Their Pathways

| Metabolite | Precursor | Conversion Process |

|---|---|---|

| Tetrahydrocortisol (THF) | This compound | Reduction |

| β-Cortolone | This compound | Conversion via glucuronidation |

| 11-Ketoetiocholanolone | This compound | Side-chain cleavage |

3.1 Addison's Disease and Cortisol Replacement Therapy

In patients with Addison's disease undergoing hydrocortisone replacement therapy, the urinary metabolome shows significant alterations. Studies indicate that the ratio of tetrahydrocortisol to this compound (THF/THE) changes notably during treatment with different dosing regimens. For instance, during a daily regimen (TID-HC), there was an increase in the THF/THE ratio compared to control values, suggesting enhanced activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and altered steroid metabolism .

Table 2: Urinary Metabolite Ratios in Addison's Disease

| Treatment Regimen | THF/THE Ratio | 11β-HSD1 Activity |

|---|---|---|

| Control | 0.65 | Baseline |

| TID-HC | 1.03 | Increased |

| DR-HC | Normalized | Decreased |

3.2 Cushing's Syndrome

Research has shown that patients with Cushing's syndrome exhibit elevated levels of this compound alongside other metabolites like THF. A study comparing patients with adrenal incidentalomas and Cushing's syndrome found statistically significant differences in urinary excretion rates of these metabolites, indicating altered steroidogenesis associated with hypercortisolism .

4. Case Studies and Research Findings

Several studies have focused on the biological activity and clinical implications of this compound:

- Metabolism in Liver Disease : A study involving patients with liver cirrhosis demonstrated that the metabolism of this compound differs significantly from healthy individuals, affecting its excretion rates and contributing to abnormal cortisol metabolite patterns .

- Nonspecific Illness Effects : Research has indicated that nonspecific illnesses can lead to altered steroid metabolism patterns, including increased THF/THE ratios without elevated cortisol production, suggesting a complex interplay between illness states and steroid metabolism .

属性

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGWGHVTLUBCEM-ZIZPXRJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878591 | |

| Record name | Tetrahydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-05-4 | |

| Record name | Tetrahydrocortisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocortisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROCORTISONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,17,21-trihydroxy-5-β-pregnane-11,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HF9TM2D15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of cortisol involving tetrahydrocortisone?

A1: Cortisol is metabolized in the liver through a series of enzymatic reactions. A key pathway involves the conversion of cortisol to cortisone by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Both cortisol and cortisone then undergo A-ring reduction by 5α and 5β-reductases, resulting in the formation of tetrahydrocortisol (THF), allo-tetrahydrocortisol (aTHF), this compound (THE), and allo-tetrahydrocortisone (aTHE), respectively. [, ]

Q2: How does the activity of this compound differ from cortisol?

A2: this compound, unlike cortisol, exhibits minimal glucocorticoid or mineralocorticoid activity. [] This difference arises from structural modifications during metabolism, impacting its binding affinity to steroid receptors.

Q3: Can this compound be further metabolized?

A3: Yes, this compound can be further metabolized. Studies using radiolabeled this compound administered intravenously revealed that the primary metabolic product is β-cortolone, representing 12-31% of the glucosiduronate fraction in urine. []

Q4: Does the route of administration affect the metabolic fate of this compound?

A4: While the primary metabolic pathway remains consistent, the route of administration can influence the rate and extent of metabolism. For instance, intravenous administration of radiolabeled this compound leads to rapid urinary excretion primarily as this compound and β-cortolone, while endogenous production may involve a more complex pattern influenced by factors like liver function and enzyme activity. []

Q5: How is the urinary tetrahydrocortisol/tetrahydrocortisone (THF/THE) ratio used clinically?

A5: The THF/THE ratio in urine serves as a sensitive indicator of 11β-HSD2 activity. Elevated ratios suggest decreased conversion of cortisol to cortisone, potentially leading to conditions like apparent mineralocorticoid excess (AME) characterized by hypertension, hypokalemia, and suppressed renin-angiotensin-aldosterone system activity. [, , , ]

Q6: Are there other clinical conditions where the THF/THE ratio is altered?

A6: Yes, altered THF/THE ratios are also observed in:

- Cushing's syndrome: Patients exhibit increased THF/THE ratios, particularly those with ectopic ACTH syndrome, suggesting defective 11β-HSD activity and contributing to mineralocorticoid excess. []

- Liver cirrhosis: Patients demonstrate decreased THF levels and increased cortolone levels, indicative of altered cortisol metabolism and potential intrahepatic cholestasis. []

- Preterm infants: Elevated urinary THF/THE ratios within 24 hours of birth have been associated with increased risk of complications like hypotension requiring hydrocortisone treatment, indicating potential adrenal insufficiency and altered 11β-HSD activity. []

Q7: Can this compound levels themselves be used as a diagnostic marker?

A7: While the THF/THE ratio is more commonly used, altered this compound levels have been observed in certain conditions:

- Male newborns: Newborns exhibit a significantly higher ratio of this compound to tetrahydrocortisol compared to adults, suggesting differences in cortisol metabolism early in life. []

- Anorexia nervosa: Despite elevated cortisol levels, urinary excretion rates of this compound, along with other glucocorticoid metabolites, remain similar to healthy individuals, indicating no major defect in this compound metabolism. []

Q8: What analytical methods are commonly employed to measure this compound levels?

A8: Two main techniques are used:

- Gas chromatography-mass spectrometry (GC-MS): This highly sensitive and specific method requires derivatization of this compound for analysis and is considered the gold standard for steroid hormone measurement. [, , ]

- Liquid chromatography-mass spectrometry (LC-MS/MS): This technique offers a potentially faster and simpler alternative to GC-MS, eliminating the need for derivatization. It has shown good correlation with GC-MS for measuring this compound and related metabolites in urine. [, , ]

Q9: What are the advantages and limitations of LC-MS/MS compared to GC-MS for measuring this compound?

A9:

Q10: Are there other analytical techniques for measuring this compound?

A10: Besides GC-MS and LC-MS/MS, radioimmunoassay (RIA) has been used to measure this compound glucuronide in urine. While less common now due to the advancement of mass spectrometry techniques, RIA played a significant role in earlier studies investigating cortisol metabolism. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。